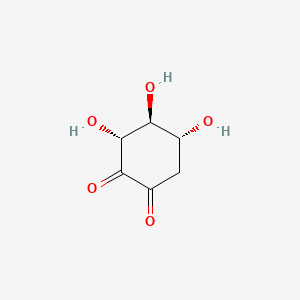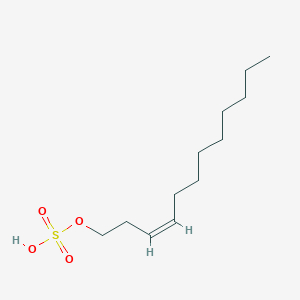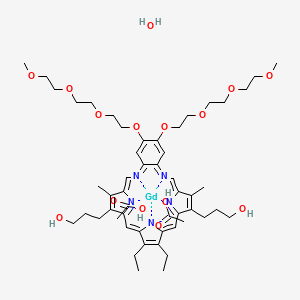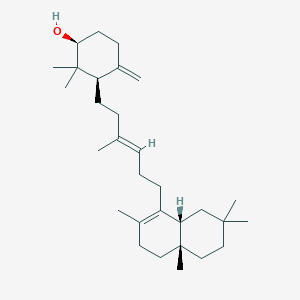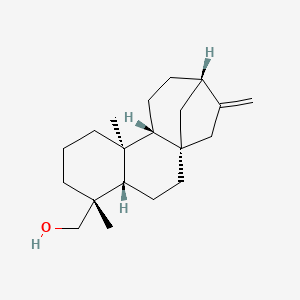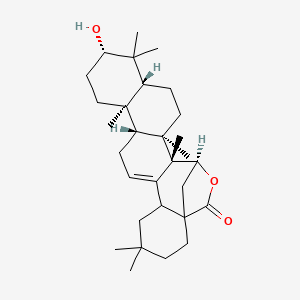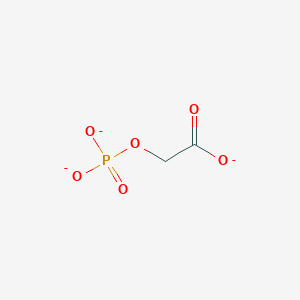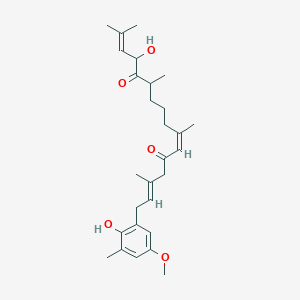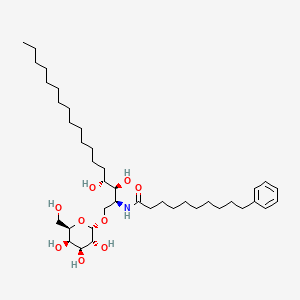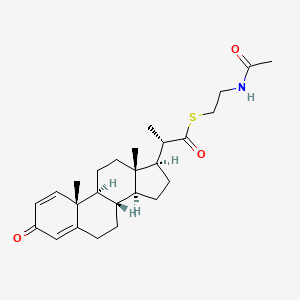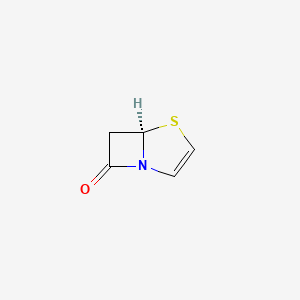![molecular formula C48H94NO8P B1263575 1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263575.png)
1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:1 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and (15Z)-tetracosenoyl respectively. It derives from a hexadecanoic acid and a (15Z)-tetracosenoic acid.
Scientific Research Applications
Synthesis and Biological Properties
1-Hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine belongs to a group of compounds with significant biological and toxicological properties. For instance, the synthesis of arsenic-containing phosphatidylcholines, to which this compound is related, has been reported, enabling the study of biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).
Physical and Chemical Characteristics
Studies focusing on the critical micellar concentration of compounds similar to this compound have provided insights into their physical and chemical characteristics. Such studies are important for understanding the behavior of these compounds in biological systems (Kramp et al., 1984).
Enzymatic Synthesis and Biological Activities
The enzymatic synthesis of related compounds has been shown to possess significant biological activities, such as antihypertensive and platelet-aggregating properties (Wykle et al., 1980).
Lipid Analysis and Characterization
Advances in analytical techniques like high-performance liquid chromatography and fast atom bombardment mass spectrometry have enabled the characterization of unusual phospholipid molecular species, including those similar to this compound (Dasgupta et al., 1987).
Novel Synthesis Approaches
Research has also been conducted on synthesizing novel analogs of phosphatidylcholine, which help in understanding the role of phospholipases in biological processes (Agarwal et al., 1984).
Study of Biological Membranes
Investigations into the interactions of certain molecules with lipid membranes using techniques like IR reflection absorption spectroscopy have provided valuable insights into the enzymatic processes involving phospholipids (Gericke & Hühnerfuss, 1994).
Properties
Molecular Formula |
C48H94NO8P |
|---|---|
Molecular Weight |
844.2 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(Z)-tetracos-15-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H94NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h20-21,46H,6-19,22-45H2,1-5H3/b21-20-/t46-/m1/s1 |
InChI Key |
XUCOLWONUSFHRC-QFQSVWFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


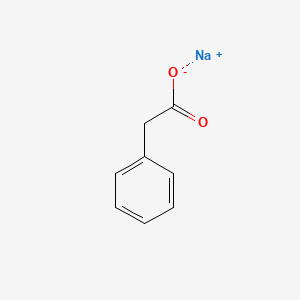
![5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B1263494.png)
![2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)
